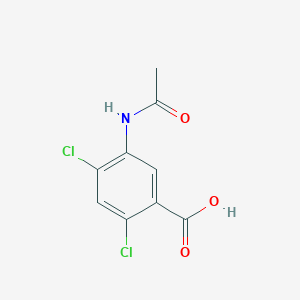

5-(Acetylamino)-2,4-dichlorobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-acetamido-2,4-dichlorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2NO3/c1-4(13)12-8-2-5(9(14)15)6(10)3-7(8)11/h2-3H,1H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJJWZLONCUSGTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C(=C1)C(=O)O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50300603 | |

| Record name | 5-(Acetylamino)-2,4-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50300603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50602-49-8 | |

| Record name | NSC137820 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137820 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(Acetylamino)-2,4-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50300603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Acetylamino 2,4 Dichlorobenzoic Acid

Acetylation Approaches for the 5-Amino Moiety

The critical step in the synthesis is the N-acetylation of the intermediate, 5-amino-2,4-dichlorobenzoic acid. This transformation converts the primary aromatic amine into an acetamide. The selection of the acetylating agent and reaction conditions is crucial for achieving high yield and purity. The process involves introducing an acetyl group (CH3CO-) into the molecule. learncbse.in

N-Acylation Reactions Utilizing Acetic Anhydride (B1165640)

Acetic anhydride is a widely used and moderately reactive reagent for the acetylation of amines. ias.ac.in The reaction is typically performed in an acidic medium, such as acetic acid, which can also serve as the solvent. researchgate.net The presence of a catalyst, like a few drops of concentrated sulfuric acid, is often employed to increase the reaction rate. youtube.com The reaction involves the nucleophilic attack of the 5-amino group on one of the carbonyl carbons of acetic anhydride, leading to the formation of the N-acetylated product and acetic acid as a byproduct. To drive the reaction to completion, the mixture is often gently heated. youtube.com

N-Acylation Reactions Utilizing Acyl Chlorides

Acetyl chloride is a more reactive but less stable acetylating agent compared to acetic anhydride. ias.ac.in Its high reactivity necessitates careful control of reaction conditions, particularly in aqueous or protic media where it is prone to hydrolysis. ias.ac.in N-acylation using acetyl chloride is typically carried out in the presence of a base. The base, such as triethylamine (B128534) or sodium acetate (B1210297), serves to neutralize the hydrogen chloride (HCl) that is generated as a byproduct. ias.ac.insemanticscholar.org This is critical because the liberated HCl would otherwise protonate the unreacted amine, rendering it non-nucleophilic and halting the reaction. The reaction can be effectively performed in various solvents, including acetone (B3395972) or dichloromethane. ias.ac.in

Mechanistic Considerations of Acetylation Reactions

The N-acetylation of the 5-amino moiety follows a nucleophilic acyl substitution mechanism. The nitrogen atom of the primary aromatic amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (acetic anhydride or acetyl chloride).

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group attacks the carbonyl carbon. This forms a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate collapses, and a leaving group is expelled. In the case of acetic anhydride, the leaving group is an acetate ion. For acetyl chloride, the leaving group is a chloride ion, which is a better leaving group, explaining acetyl chloride's higher reactivity. ias.ac.in

Deprotonation: A proton is lost from the nitrogen atom, often transferred to a base in the reaction mixture (like sodium acetate or the acetate byproduct), to yield the final stable amide product, 5-(Acetylamino)-2,4-dichlorobenzoic acid. ias.ac.in

This mechanism is fundamental to understanding how reaction parameters can be manipulated to optimize the synthesis. nih.gov

Influence of Reaction Conditions on Acetylation Yield and Selectivity

The yield and selectivity of the acetylation reaction are highly dependent on the chosen conditions. Key factors include the choice of acetylating agent, solvent, temperature, and the presence of catalysts or bases.

Base: When using acetyl chloride, the inclusion of a base is essential. A weak base like sodium acetate can buffer the reaction medium, reacting with the liberated HCl to form acetic acid in situ. ias.ac.in For more basic aliphatic amines, a stronger, non-nucleophilic base like triethylamine is often required to prevent protonation of the starting material. ias.ac.in

Solvent: The choice of solvent can significantly impact the reaction. An interesting methodology utilizes a brine solution for acetyl chloride-mediated acetylations. The high concentration of chloride ions in the brine solution helps to suppress the hydrolysis of the highly reactive acetyl chloride, thereby enhancing its selectivity towards acylating the amine. ias.ac.in

Temperature: Reactions are often initiated at a low temperature (e.g., 0°C) during the addition of the reactive acyl chloride and then allowed to warm to room temperature to ensure the reaction proceeds to completion. For less reactive systems using acetic anhydride, moderate heating (e.g., 60-70°C) may be applied. youtube.com

Catalyst: In reactions with acetic anhydride, a strong acid catalyst like sulfuric acid can protonate the carbonyl oxygen of the anhydride, making it more electrophilic and accelerating the reaction. youtube.com

The following table summarizes the impact of various conditions on the acetylation of aromatic amines.

| Parameter | Condition | Effect on Reaction | Rationale |

| Acetylating Agent | Acetyl Chloride vs. Acetic Anhydride | Acetyl chloride is more reactive, leading to faster reaction times. | Chloride is a better leaving group than acetate. ias.ac.in |

| Base (with Acyl Chlorides) | Presence of Sodium Acetate or Triethylamine | Essential for good yield. | Neutralizes HCl byproduct, preventing protonation of the amine nucleophile. ias.ac.in |

| Solvent (with Acyl Chlorides) | Brine Solution | Increases yield and selectivity. | High chloride ion concentration reduces the rate of acetyl chloride hydrolysis. ias.ac.in |

| Catalyst (with Anhydrides) | Strong Acid (e.g., H₂SO₄) | Increases reaction rate. | Protonates the anhydride's carbonyl group, increasing its electrophilicity. youtube.com |

| Temperature | Low to Room Temperature (Acyl Chlorides) | Controls reaction rate and minimizes side reactions. | Manages the high reactivity of acetyl chloride. |

Convergent Synthesis Strategies Towards this compound

While convergent synthesis is a powerful strategy for complex molecules, the preparation of this compound is overwhelmingly accomplished via a linear synthesis approach. This is primarily due to the relative simplicity of the target molecule and the efficiency of the established linear route.

The standard linear synthesis is as follows:

Nitration: 2,4-Dichlorobenzoic acid is treated with a mixture of nitric and sulfuric acids to introduce a nitro group, yielding 2,4-dichloro-5-nitrobenzoic acid.

Reduction: The nitro group of 2,4-dichloro-5-nitrobenzoic acid is then reduced to a primary amine. This is commonly achieved through methods like catalytic hydrogenation (e.g., using H₂ gas with a Palladium on carbon catalyst) or with a metal in acid (e.g., iron or tin in HCl). This step produces 5-amino-2,4-dichlorobenzoic acid.

Acetylation: The resulting 5-amino-2,4-dichlorobenzoic acid is acetylated using one of the methods described previously (e.g., with acetic anhydride or acetyl chloride) to give the final product.

A theoretical convergent strategy is less practical and not commonly reported. It could conceivably involve the coupling of a pre-functionalized aromatic ring with another component, but the straightforward nature of the functional group transformations in the linear sequence makes it the preferred and more economical method.

Advanced Purification Techniques for this compound and Intermediates

The purity of the final product is contingent on the effective purification of both the intermediates and the final compound.

Recrystallization: This is the most common method for purifying the solid final product and its crystalline intermediates. The crude product is dissolved in a suitable hot solvent (or solvent mixture), and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution. Common solvents for this class of compounds include ethanol, methanol (B129727), ethyl acetate, or aqueous mixtures of these solvents.

Acid-Base Extraction: The carboxylic acid functionality of the target molecule and its precursors allows for purification by acid-base extraction. The compound can be dissolved in an organic solvent and treated with an aqueous base (like sodium bicarbonate) to form the water-soluble carboxylate salt. The aqueous layer is then separated, washed with an organic solvent to remove neutral impurities, and subsequently acidified to precipitate the pure carboxylic acid, which can be collected by filtration.

Salt Formation for Intermediates: A highly effective method for purifying the starting material, 2,4-dichlorobenzoic acid, involves the formation of a diastereomeric salt. Treatment with a chiral amine, such as α-methylbenzylamine, can form a salt that often has different solubility properties from the salts formed with positional isomers (e.g., 2,6- or 3,4-dichlorobenzoic acid). This allows for the selective crystallization and removal of impurities to levels below 0.05%. researchgate.net The purified salt is then hydrolyzed back to the free acid. researchgate.net

Chromatography: While less common for large-scale industrial purification due to cost, column chromatography can be used for laboratory-scale purification if recrystallization proves insufficient.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Acetylamino 2,4 Dichlorobenzoic Acid

Nuclear Magnetic Resonance Spectroscopy (NMR) Applications

Detailed experimental data for both Proton (¹H) and Carbon-13 (¹³C) NMR analysis of 5-(acetylamino)-2,4-dichlorobenzoic acid could not be located in the available scientific literature.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Specific ¹H NMR spectral data, including chemical shifts, coupling constants, and signal multiplicities for the aromatic and substituent protons of this compound, are not available in the reviewed sources.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The characteristic ¹³C NMR chemical shifts for the carboxyl, aromatic, and acetyl carbons of this compound have not been reported in the searched scientific databases and literature.

Vibrational Spectroscopy for Functional Group Identification

Information regarding the vibrational modes of this compound is not present in the consulted research articles and spectral libraries.

Fourier Transform Infrared (FT-IR) Spectroscopy

No experimental FT-IR spectra detailing the characteristic absorption bands for the functional groups (e.g., C=O, N-H, O-H, C-Cl) of this compound were found.

Fourier Transform Raman (FT-Raman) Spectroscopy

Specific FT-Raman spectral data for this compound, which would provide complementary information to FT-IR about the molecule's vibrational modes, is not available.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Experimental mass spectrometry data, which would confirm the molecular weight and provide insight into the fragmentation pattern of this compound, could not be sourced from the reviewed literature.

Further empirical research is required to determine the spectroscopic properties of this compound. Such studies would be necessary to generate the data required for a complete and accurate structural elucidation and characterization.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Electronic absorption spectroscopy, commonly known as Ultraviolet-Visible (UV-Vis) spectroscopy, is an analytical technique that provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—parts of a molecule that absorb light. libretexts.org

For this compound, the primary chromophore is the substituted benzene (B151609) ring. The presence of the aromatic system, the carbonyl groups (in both the carboxylic acid and the amide functions), and atoms with non-bonding electrons (oxygen, nitrogen, and chlorine) gives rise to characteristic electronic transitions. The expected transitions for this molecule include:

π → π transitions:* These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of the aromatic ring and the C=O double bonds. Conjugation between the aromatic ring and the substituents influences the energy required for these transitions.

n → π transitions:* These transitions involve promoting an electron from a non-bonding (n) orbital, such as the lone pairs on the oxygen and nitrogen atoms, to a π* antibonding orbital. These are typically lower in energy than π → π* transitions.

The absorption maxima (λmax) are sensitive to the solvent environment. Polar solvents can interact with the molecule, particularly through hydrogen bonding with the carboxylic acid and amide groups, which can shift the absorption peaks to shorter (blue shift) or longer (red shift) wavelengths. uobabylon.edu.iq The collective electronic effects of the electron-withdrawing chlorine atoms and carboxylic acid group, along with the electron-donating acetylamino group, determine the precise energy and intensity of these absorptions.

A hypothetical UV-Vis analysis of this compound in methanol (B129727) might yield the data presented below.

Table 1: Hypothetical UV-Vis Absorption Data for this compound

| Absorption Maximum (λmax) | Molar Absorptivity (ε) | Solvent | Assigned Electronic Transition |

|---|---|---|---|

| ~215 nm | ~25,000 L·mol-1·cm-1 | Methanol | π → π* (Aromatic System) |

| ~250 nm | ~12,000 L·mol-1·cm-1 | Methanol | π → π* (Aromatic System) |

| ~295 nm | ~4,500 L·mol-1·cm-1 | Methanol | n → π* (Carbonyl Groups) |

X-ray Diffraction (XRD) for Crystalline Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves passing X-rays through a single crystal of the compound. The electrons in the atoms diffract the X-rays, creating a unique diffraction pattern that is dependent on the crystal's internal structure. By analyzing the positions and intensities of the diffracted beams, it is possible to calculate the electron density map of the molecule and thereby determine the exact coordinates of each atom. researchgate.net

An XRD analysis of this compound would provide a wealth of structural information, including:

Unit Cell Dimensions: The lengths (a, b, c) and angles (α, β, γ) of the unit cell, which is the basic repeating block of the crystal lattice. researchgate.net

Crystal System and Space Group: These parameters describe the symmetry of the crystal.

Bond Lengths and Angles: Precise measurements of the distances between bonded atoms and the angles they form, confirming the molecular connectivity and geometry.

Intermolecular Interactions: The analysis reveals non-covalent interactions, such as hydrogen bonds. In this molecule, strong hydrogen bonding would be expected between the carboxylic acid groups of adjacent molecules and between the N-H of the amide and a carbonyl oxygen or chlorine atom of a neighboring molecule, which dictates the crystal packing. researchgate.net

Below is a table representing the type of crystallographic data that would be obtained from a successful single-crystal XRD experiment.

Table 2: Representative Crystallographic Data from XRD Analysis

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C9H7Cl2NO3 |

| Formula Weight | 248.07 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.531 |

| b (Å) | 14.215 |

| c (Å) | 9.112 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (Å3) | 1065.4 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element present in a compound. This procedure provides a direct measure of the compound's empirical formula. For a pure sample of this compound, the experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), and chlorine (Cl) should closely match the theoretical values calculated from its molecular formula, C9H7Cl2NO3. A close agreement (typically within ±0.4%) between the experimental and theoretical values serves as strong evidence of the compound's purity and elemental composition.

The theoretical percentages are calculated based on the atomic masses of the constituent elements and the molecular weight of the compound.

Table 3: Elemental Composition Data for this compound (C9H7Cl2NO3)

| Element | Theoretical Mass % | Experimental Mass % (Hypothetical) |

|---|---|---|

| Carbon (C) | 43.58% | 43.65% |

| Hydrogen (H) | 2.84% | 2.81% |

| Nitrogen (N) | 5.65% | 5.62% |

| Chlorine (Cl) | 28.58% | 28.49% |

| Oxygen (O) | 19.35% (by difference) | 19.43% (by difference) |

Advanced Chromatographic Techniques for Separation and Purity Profiling

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of a synthesized compound. HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the eluent).

For purity profiling of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. In this setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a small amount of acid (e.g., formic or trifluoroacetic acid) to ensure the carboxylic acid remains protonated. As the mobile phase passes through the column, the sample components separate. A detector, commonly a UV-Vis detector set to a wavelength at which the compound strongly absorbs (e.g., one of its λmax values), records the signal as components elute from the column.

A pure sample of this compound will appear as a single, sharp, and symmetrical peak at a characteristic retention time (tR). The presence of additional peaks indicates impurities, which could include unreacted starting materials or by-products from the synthesis. The area of each peak is proportional to the concentration of the corresponding component, allowing for quantitative assessment of purity.

Table 4: Hypothetical HPLC Purity Profile

| Peak No. | Retention Time (tR) (min) | Peak Area % | Identity (Tentative) |

|---|---|---|---|

| 1 | 2.85 | 0.25% | Impurity 1 |

| 2 | 5.42 | 99.65% | This compound |

| 3 | 6.15 | 0.10% | Impurity 2 |

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for transformations, allowing for the formation of esters and amides, which are fundamental in the synthesis of biologically active molecules and materials.

Esterification Reactions

The carboxylic acid group of this compound can be converted to its corresponding esters through several established methods. These reactions are crucial for modifying the compound's solubility, stability, and pharmacokinetic properties.

One of the most common methods is the Fischer-Speier esterification . This reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction proceeds via an equilibrium-controlled nucleophilic acyl substitution. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent elimination of water yields the ester. To drive the equilibrium towards the product, a large excess of the alcohol is typically used, or the water formed during the reaction is removed.

For more sensitive substrates or when milder conditions are required, the Yamaguchi esterification is a highly effective alternative. This method is particularly useful for the synthesis of highly functionalized esters. The process involves the reaction of the carboxylic acid with 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) in the presence of a base like triethylamine (B128534) (Et₃N) to form a mixed anhydride (B1165640). This activated intermediate is then treated with an alcohol in the presence of a stoichiometric amount of 4-dimethylaminopyridine (B28879) (DMAP), which acts as an acyl transfer catalyst, to yield the desired ester under mild conditions.

| Esterification Method | Reagents | Typical Conditions | Mechanism Highlights |

| Fischer-Speier Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄, HCl) | Reflux temperature, excess alcohol | Protonation of carbonyl, nucleophilic attack by alcohol, dehydration. |

| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP, Alcohol | Room temperature, aprotic solvent (e.g., Toluene, THF) | Formation of a mixed anhydride intermediate, DMAP-catalyzed acyl transfer. |

Amidation and Peptide Coupling Reactions

The conversion of the carboxylic acid to an amide is another key transformation, often employed to synthesize compounds with potential biological activity. This is typically achieved using peptide coupling reagents that activate the carboxylic acid, facilitating its reaction with a primary or secondary amine.

A wide array of coupling reagents has been developed to promote amide bond formation efficiently and with minimal side reactions, such as racemization. These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, thereby activating the carbonyl group for nucleophilic attack by the amine.

Common classes of coupling reagents include:

Carbodiimides : Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

Onium Salts : Phosphonium salts (e.g., PyBOP - (Benzotriazol-1-yloxy)triphenylphosphonium hexafluorophosphate) and aminium/uronium salts (e.g., HATU - 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526), HBTU - O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and are often used with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and accelerate the coupling.

The general mechanism involves the activation of the carboxylic acid by the coupling reagent, followed by the nucleophilic attack of the amine on the activated carbonyl carbon to form a tetrahedral intermediate, which then collapses to form the amide bond.

| Coupling Reagent | Full Name | Typical Base/Additive | Key Features |

| DCC | N,N'-Dicyclohexylcarbodiimide | None required | Forms insoluble dicyclohexylurea (DCU) byproduct. |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | HOBt, HOAt | Water-soluble carbodiimide; byproduct is also water-soluble. |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | DIPEA, Et₃N | Highly efficient, especially for sterically hindered couplings. |

| PyBOP | (Benzotriazol-1-yloxy)triphenylphosphonium hexafluorophosphate | DIPEA, Et₃N | Generates less guanidinylation byproduct compared to uronium salts. |

Transformations of the Acetamido Group

The acetamido group (-NHCOCH₃) provides another site for chemical modification, including hydrolysis to the parent amine or further functionalization on the nitrogen atom.

Hydrolysis of the Acetamido Linkage

The acetamido group of this compound can be hydrolyzed to yield the corresponding primary amine, 5-amino-2,4-dichlorobenzoic acid. This deacetylation reaction is typically carried out under acidic or basic conditions with heating.

Under acidic conditions, the mechanism involves the initial protonation of the amide's carbonyl oxygen. rsc.orgresearchgate.netresearchgate.net This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. researchgate.netresearchgate.net A tetrahedral intermediate is formed, and after a series of proton transfers, the nitrogen is converted into a good leaving group (ammonia or a protonated amine). rsc.orgncert.nic.in The intermediate then collapses, eliminating the amine and forming the carboxylic acid (in this case, acetic acid) and the protonated 5-amino-2,4-dichlorobenzoic acid. The reaction is generally irreversible because the resulting amine is protonated under the acidic conditions, rendering it non-nucleophilic and preventing the reverse reaction. rsc.org

Further N-Functionalization and Derivatization

The nitrogen atom of the acetamido group, while less nucleophilic than a free amine due to the electron-withdrawing effect of the adjacent carbonyl group, can still undergo further functionalization.

N-Alkylation: The N-H proton of the acetamido group can be abstracted by a strong base to form an amidate anion. This anion can then act as a nucleophile, reacting with an alkylating agent, such as an alkyl halide, to form an N-alkylated product. The presence of halogen substituents on the aromatic ring can influence the acidity of the N-H proton and, consequently, the ease of this reaction. For instance, acylanilides with two or more halogens in the ortho and para positions relative to the nitrogen atom can be N-alkylated in solution in the presence of alkali. google.com

N-Acylation: Further acylation on the nitrogen atom to form an imide is also possible, typically by reacting the N-arylacetamide with a more reactive acylating agent like an acid chloride or anhydride under appropriate conditions. This reaction introduces a second acyl group onto the nitrogen atom.

Reactivity of the Dichlorinated Aromatic Ring

The dichlorinated benzene ring of this compound is susceptible to Nucleophilic Aromatic Substitution (SNAr) . echemi.comresearchgate.net In contrast to electrophilic aromatic substitution, which is typical for electron-rich aromatic rings, SNAr occurs on electron-poor aromatic rings that contain a good leaving group (like a halogen) and strong electron-withdrawing groups (EWGs). echemi.comstackexchange.com

The reaction proceeds via a two-step addition-elimination mechanism. ijcrcps.com

Addition: A strong nucleophile attacks the carbon atom bearing one of the chlorine atoms. This attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex . researchgate.net

Elimination: The aromaticity is restored by the elimination of the chloride leaving group from the Meisenheimer complex.

The rate of the SNAr reaction is highly dependent on the presence and position of EWGs. For the reaction to proceed, the EWG must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer complex through resonance. researchgate.net In this compound, the carboxylic acid group (-COOH) is a deactivating, electron-withdrawing group. The acetamido group (-NHCOCH₃) is an activating group, but its activating effect is attenuated compared to an amino group.

Considering the positions of the substituents:

The chlorine at C-2 is ortho to the carboxylic acid group (EWG) and meta to the acetamido group.

The chlorine at C-4 is para to the carboxylic acid group (EWG) and ortho to the acetamido group.

An exploration of the chemical behavior of this compound reveals a complex interplay of substituent effects that govern its reactivity. This article details the compound's participation in key aromatic substitution reactions, its utility as a scaffold for synthesizing important derivative classes, and the mechanistic underpinnings of these transformations.

Computational and Theoretical Chemistry Studies of 5 Acetylamino 2,4 Dichlorobenzoic Acid

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the microscopic world of molecules. For 5-(Acetylamino)-2,4-dichlorobenzoic acid, these calculations can elucidate its three-dimensional structure and the distribution of electrons within the molecule.

Density Functional Theory (DFT) Methodologies

Density Functional Theory (DFT) has become a popular and effective method for the computational study of molecular systems. This approach is based on the principle that the energy of a molecule can be determined from its electron density. One of the most widely used DFT methods is the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This hybrid functional has been shown to provide a good balance between accuracy and computational cost for a wide range of chemical systems.

In computational studies of similar aromatic carboxylic acids, such as 3,4-dichlorobenzoic acid, the B3LYP method has been successfully employed to calculate optimized molecular geometries, vibrational frequencies, and electronic properties. nih.gov These studies provide a reliable framework for investigating the properties of this compound.

Selection of Basis Sets and Computational Parameters

The accuracy of DFT calculations is also dependent on the choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals. For molecules containing a variety of atoms like this compound, it is crucial to select a basis set that can adequately describe the electronic structure of all atoms, including the heavy chlorine atoms and the electron-rich oxygen and nitrogen atoms.

A commonly used and robust basis set for such calculations is the 6-311++G(d,p) basis set. The "6-311" notation indicates the number of Gaussian functions used to describe the core and valence orbitals. The "++G" part signifies the addition of diffuse functions for both heavy atoms and hydrogen atoms, which are important for describing anions and systems with lone pairs of electrons. The "(d,p)" indicates the inclusion of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which allow for more flexibility in describing the shape of the electron density. In the study of 3,4-dichlorobenzoic acid, the 6-311++G basis set was utilized to obtain accurate results. nih.gov

Table 1: Typical Computational Parameters for DFT Studies of Aromatic Carboxylic Acids

| Parameter | Selection | Purpose |

| Methodology | Density Functional Theory (DFT) | To calculate the electronic structure and energy of the molecule. |

| Functional | B3LYP | A hybrid functional that provides a good balance of accuracy and computational efficiency. |

| Basis Set | 6-311++G(d,p) | A flexible basis set suitable for describing the electronic structure of diverse atoms. |

| Geometry Optimization | Yes | To find the lowest energy (most stable) three-dimensional structure of the molecule. |

| Frequency Calculation | Yes | To confirm that the optimized geometry is a true energy minimum and to predict vibrational spectra. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and shapes of these orbitals provide valuable information about the molecule's ability to donate or accept electrons.

Characteristics of the Highest Occupied Molecular Orbital (HOMO)

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to act as an electron donor (a nucleophile). A higher HOMO energy indicates that the molecule is more willing to donate electrons. In substituted benzoic acids, the HOMO is typically a π-orbital distributed over the aromatic ring and the substituent groups. For this compound, the presence of the electron-donating acetylamino group is expected to raise the HOMO energy, making the molecule more susceptible to electrophilic attack.

Characteristics of the Lowest Unoccupied Molecular Orbital (LUMO)

The LUMO is the innermost orbital without electrons and represents the molecule's ability to act as an electron acceptor (an electrophile). A lower LUMO energy suggests that the molecule can more readily accept electrons. In the case of this compound, the electron-withdrawing chlorine atoms and the carboxylic acid group are expected to lower the LUMO energy, enhancing its electrophilic character.

Elucidation of Chemical Reactivity and Kinetic Stability

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive and less stable.

For instance, in the computational study of 3,4-dichlorobenzoic acid, the calculated HOMO and LUMO energies revealed that charge transfer occurs within the molecule. nih.gov The HOMO-LUMO energy gap provides insight into the molecule's reactivity. Molecules with a low HOMO-LUMO gap are generally more polarizable and are considered "soft," while those with a large gap are considered "hard."

Table 2: Illustrative Frontier Molecular Orbital Data for a Related Dichlorinated Benzoic Acid

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |

By analyzing the HOMO-LUMO gap and the distribution of these frontier orbitals, researchers can predict the most likely sites for nucleophilic and electrophilic attack on the this compound molecule, thereby providing a deeper understanding of its chemical behavior.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. researchgate.net It helps in identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net The MEP map is typically color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent intermediate potential values.

For this compound, the MEP map is expected to show distinct regions of varying electrostatic potential, dictated by the different functional groups attached to the benzene (B151609) ring.

Negative Regions (Red/Yellow): The highest electron density is anticipated to be localized on the oxygen atoms of the carboxylic acid and acetyl groups, as well as on the chlorine atoms. These electronegative atoms create regions of negative potential, making them the primary sites for interactions with electrophiles or for forming hydrogen bonds.

Positive Regions (Blue): The most significant region of positive potential is expected around the acidic proton of the carboxylic acid group (-COOH), making it the most likely site for deprotonation. The hydrogen atom of the amide group (-NH) would also exhibit a positive potential, though likely less intense than the carboxylic proton.

Intermediate Regions (Green): The aromatic ring itself will display a more neutral potential, though the electron density will be influenced by the attached substituents.

This charge distribution analysis is crucial for understanding the molecule's intermolecular interactions and its chemical reactivity. researchgate.net The distinct positive and negative poles suggest a significant dipole moment and polarity for the molecule.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. acs.orgresearchgate.net It provides a quantitative description of bonding in terms of localized electron-pair "natural bond orbitals." The analysis of donor-acceptor interactions within the NBO framework reveals the stabilizing effects of electron delocalization. The stabilization energy (E(2)) associated with these interactions is a key parameter; a higher E(2) value indicates a stronger interaction.

Predicted Major NBO Interactions and Stabilization Energies (E(2))

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N | π*(C-C) ring | High | π-conjugation, resonance |

| LP(2) O (carbonyl, acetyl) | π*(C-N) | Moderate | Resonance within amide |

| LP(2) O (carbonyl, carboxyl) | π*(C-C) ring | Moderate | Resonance, electron withdrawal |

The most significant interactions are expected to involve the lone pair of the amide nitrogen donating into the π* antibonding orbitals of the benzene ring, which is characteristic of an electron-donating group attached to an aromatic system. Similarly, the lone pairs on the carbonyl oxygens will participate in resonance stabilization. These delocalization effects are fundamental to the molecule's electronic structure and influence its spectroscopic and chemical properties.

Prediction and Correlation of Spectroscopic Properties with Experimental Data

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic properties. By calculating theoretical spectra and comparing them with experimental data for similar compounds, reliable assignments of spectral features can be made.

Vibrational spectroscopy provides a fingerprint of a molecule based on the vibrations of its bonds. Theoretical calculations can predict the frequencies and intensities of these vibrations, aiding in the interpretation of experimental Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectra. ijastems.orgijtsrd.com The predicted vibrational frequencies for this compound are based on analyses of related compounds like 2,4-dichlorobenzoic acid and other substituted benzoic acids. ijastems.orgresearchgate.net

Predicted Vibrational Frequencies and Assignments

| Vibrational Mode | Predicted FT-IR Wavenumber (cm⁻¹) | Predicted FT-Raman Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| O-H Stretch (Carboxyl) | ~3300-2500 (broad) | Weak | Hydrogen-bonded dimer |

| N-H Stretch (Amide) | ~3300-3250 | Weak | Amide II band precursor |

| C-H Stretch (Aromatic) | ~3100-3000 | Strong | Aromatic ring C-H bonds |

| C=O Stretch (Carboxyl) | ~1710-1680 | Moderate | Carboxylic acid carbonyl |

| C=O Stretch (Amide I) | ~1670-1650 | Moderate | Amide carbonyl |

| C-C Stretch (Aromatic) | ~1610-1450 | Strong | Benzene ring vibrations |

| N-H Bend (Amide II) | ~1550-1520 | Weak | Coupled N-H bend and C-N stretch |

The broad O-H stretching band in the FT-IR spectrum is characteristic of the hydrogen-bonded dimeric structure commonly adopted by carboxylic acids in the solid state. researchgate.net The distinct C=O stretching frequencies for the carboxylic acid and amide groups are key identifiers. The C-Cl stretching modes are expected in the lower frequency region of the fingerprint range. ijastems.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict the ¹H and ¹³C chemical shifts (δ), providing a means to assign experimental spectra and confirm molecular structures. The predicted shifts for this compound are influenced by the electronic effects of its substituents. The chlorine and carboxylic acid groups are electron-withdrawing, generally causing downfield (higher ppm) shifts for nearby nuclei, while the acetylamino group is electron-donating, causing upfield shifts, particularly at the ortho and para positions relative to it.

Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H (Carboxyl) | ~13.0-13.5 | - |

| H (Amide) | ~9.5-10.0 | - |

| H3 | ~8.1-8.3 | - |

| H6 | ~7.8-8.0 | - |

| H (Methyl) | ~2.1-2.3 | - |

| C1 | - | ~130-132 |

| C2 (C-Cl) | - | ~135-137 |

| C3 | - | ~128-130 |

| C4 (C-Cl) | - | ~133-135 |

| C5 (C-N) | - | ~140-142 |

| C6 | - | ~120-122 |

| C (Carboxyl) | - | ~166-168 |

| C (Amide C=O) | - | ~169-171 |

The chemical shift of the carboxylic acid proton is expected to be significantly downfield due to hydrogen bonding and acidity. The aromatic protons (H3 and H6) are deshielded by the adjacent electron-withdrawing groups. In the ¹³C spectrum, the carbonyl carbons and the carbons directly attached to the electronegative Cl and N atoms are predicted to resonate at the lowest fields. pdx.eduwisc.edu

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Theoretical methods, such as Time-Dependent DFT (TD-DFT), can predict the absorption maxima (λmax) and corresponding oscillator strengths. The spectrum of this compound is expected to be dominated by π→π* transitions within the aromatic system. semanticscholar.org Compared to 2,4-dichlorobenzoic acid, the presence of the electron-donating acetylamino group (an auxochrome) is predicted to cause a bathochromic shift (a shift to longer wavelengths). nist.govscience-softcon.de

Predicted UV-Vis Absorption Data (in Ethanol)

| Electronic Transition | Predicted λmax (nm) | Oscillator Strength (f) |

|---|---|---|

| π→π* | ~290-310 | High |

| π→π* | ~240-260 | Moderate |

The primary absorption band is attributed to the π→π* transition of the conjugated system formed by the benzene ring and the substituents. The weaker n→π* transition, involving the non-bonding electrons on the oxygen atoms, is expected at a longer wavelength. semanticscholar.org

Investigation of Non-Linear Optical (NLO) Properties

Molecules with significant Non-Linear Optical (NLO) properties are of great interest for applications in photonics and optoelectronics. A key requirement for second-order NLO activity is a molecular structure with a strong electron donor and a strong electron acceptor group linked by a π-conjugated system, leading to a large change in dipole moment upon excitation. researchgate.net

In this compound, the acetylamino group can act as an electron donor, while the carboxylic acid group and the electron-deficient dichlorinated benzene ring can act as electron acceptors. This donor-π-acceptor framework suggests the potential for NLO activity. Computational chemistry allows for the calculation of NLO-relevant parameters, including the polarizability (α) and the first-order hyperpolarizability (β). A large β value is indicative of significant NLO response. researchgate.net

Predicted NLO Properties

| Parameter | Predicted Value (a.u.) | Description |

|---|---|---|

| Dipole Moment (μ) | Moderate-High | Indicates charge separation |

| Polarizability (α) | High | Ease of electron cloud distortion |

The molecule's asymmetric substitution pattern and the presence of both donor and acceptor groups are favorable for NLO properties. Theoretical calculations on similar substituted benzoic acids have shown that such structures can exhibit notable hyperpolarizability. researchgate.net The intramolecular charge transfer (ICT) from the acetylamino group to the rest of the molecule is the fundamental electronic process responsible for its potential NLO activity.

Applications of 5 Acetylamino 2,4 Dichlorobenzoic Acid As a Synthetic Building Block

Role in the Synthesis of Complex Organic Molecules

The structural framework of 5-(acetylamino)-2,4-dichlorobenzoic acid makes it a useful starting material for the synthesis of complex organic molecules. Chemical building blocks are essential molecular units used to assemble sophisticated compounds in fields like medicinal chemistry and fundamental research. fluorochem.co.uk Dichlorobenzoic acid derivatives, in general, are employed in the creation of more elaborate structures. researchgate.net For instance, the synthesis of 2-aryl-4-quinolones and epoxychalcones has been achieved using amino acetophenone (B1666503) derivatives, which share functional similarities with the target molecule. mdpi.com The presence of the carboxylic acid and amino groups allows for a variety of chemical transformations, enabling its incorporation into larger, polyfunctional molecules.

Utility as an Intermediate in the Production of Pharmaceutical Precursors

Substituted benzoic acids are significant intermediates in the pharmaceutical industry. jiuzhoupharma.comavasarpharma.com Derivatives of 2,4-dichlorobenzoic acid have been identified as key intermediates for important pharmaceutical compounds. google.compatsnap.com For example, 2,4-dichloro-5-sulfamoylbenzoic acid is a crucial intermediate in the synthesis of the diuretic drug furosemide. patsnap.com The structural motif of dichlorobenzoic acid is also found in compounds investigated for antidiabetic properties, such as α-glucosidase and α-amylase inhibitors. researchgate.net Given the pharmacological relevance of similar benzoic acid derivatives, this compound is explored for its potential as a precursor to new therapeutic agents, including those with anti-inflammatory or antimicrobial effects. nih.gov Its role as a synthetic intermediate allows for the design and development of new synthetic routes for lead compounds in drug discovery. asischem.com

Below is a table of pharmaceutical compounds and precursors synthesized from related dichlorobenzoic acid derivatives, illustrating the utility of this chemical class.

| Pharmaceutical Intermediate/Precursor | Related Starting Material | Therapeutic Area (of Final Product) |

| 2,4-dichloro-5-sulfamoylbenzoic acid | 2,4-dichlorobenzoic acid | Diuretic (Furosemide) patsnap.com |

| 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid | 2,4-dichlorobenzoic acid | Antidiabetic (Investigational) researchgate.net |

| (S)-clopidogrel intermediate | 2-chlorobenzaldehyde | Antiplatelet (Clopidogrel) mdpi.com |

| Besifloxacin intermediate | 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Antibiotic (Quinolone) researchgate.net |

Development of Novel Chemical Reagents and Ligands

The development of novel reagents and ligands is crucial for advancing chemical synthesis and catalysis. Benzoic acid derivatives can serve as ligands that coordinate with metal ions to form complexes with specific catalytic or material properties. frontiersin.org For example, lanthanide complexes have been synthesized using 2,4-dimethylbenzoic acid and a nitrogen-containing neutral ligand, demonstrating the ability of substituted benzoic acids to act as ligands. frontiersin.org The coordination typically involves the carboxylate group (Ln-O bonds) and potentially other heteroatoms on the ligand. frontiersin.org While specific research on this compound as a ligand is not extensively documented, its structure suggests potential for coordinating with metal centers, which could lead to new catalysts or functional materials.

Integration into Multicomponent Reactions for Scaffold Diversity

Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single step to form a product that contains portions of all starting materials. mdpi.comresearchgate.net This strategy is highly valued for its efficiency and ability to generate diverse molecular scaffolds, which is a key objective in drug discovery. nih.gov Aminobenzoic acids, a class to which this compound belongs, have been shown to participate in different types of MCRs. researchgate.net For instance, anthranilic acid can undergo a double Ugi four-component reaction. researchgate.net The integration of building blocks like this compound into MCRs could provide rapid access to libraries of complex and structurally diverse molecules, which can then be screened for biological activity. nih.gov Isonitrile-based MCRs are a particularly important class that has been widely used for the synthesis of active pharmaceutical ingredients. mdpi.com

Exploration in the Synthesis of Functional Materials (e.g., polymers, supramolecular structures)

The application of organic molecules in materials science is a growing field of research. This compound possesses functional groups that could be utilized in the synthesis of polymers and the construction of supramolecular assemblies. For example, poly(amino acids) are valuable biomaterials, and novel synthetic routes are being explored to avoid toxic reagents. researchgate.netwhiterose.ac.uk The amino acid-like structure of the molecule could potentially be integrated into such polymers.

Furthermore, benzoic acid derivatives are known to form supramolecular structures through non-covalent interactions like hydrogen bonding and π–π stacking. mdpi.com The carboxylic acid group is a strong hydrogen bond donor and acceptor, while the aromatic ring can participate in stacking interactions. mdpi.com Research on other chlorobenzoic acids has shown their ability to form co-crystals and extended one-dimensional chains through these interactions. mdpi.com The specific functional groups on this compound could direct the formation of unique and potentially functional supramolecular architectures.

Patent Literature and Emerging Research Directions

Analysis of Patent Applications for Synthetic Routes and Intermediates

While patents explicitly detailing the synthesis of 5-(Acetylamino)-2,4-dichlorobenzoic acid are not prevalent, the patent literature for structurally analogous compounds provides a clear and established blueprint for its production. The synthesis can be logically divided into two main stages: the formation of the key intermediate, 5-amino-2,4-dichlorobenzoic acid, and its subsequent acetylation.

Stage 1: Synthesis of 5-amino-2,4-dichlorobenzoic acid

The industrial synthesis of this intermediate typically begins with 2,4-dichlorobenzoic acid. The process, inferred from patented methods for similar isomers, involves nitration followed by reduction.

Nitration: The initial step is the nitration of 2,4-dichlorobenzoic acid to form 2,4-dichloro-5-nitrobenzoic acid. Patent documents, such as U.S. Patent 3,174,999, which describes the separation of nitro-substituted chloro-benzoic acids, highlight the use of standard nitrating agents like a mixture of fuming nitric acid and concentrated sulfuric acid. google.com The control of reaction temperature is crucial to manage the formation of unwanted isomers.

Reduction: The subsequent step is the reduction of the nitro group to an amine. U.S. Patent 2,100,242 details a process for reducing a chloro-nitro-benzoic acid to the corresponding chloro-amino-benzoic acid using methods like iron reduction in an acidic medium (e.g., with acetic or hydrochloric acid). google.com This classic Béchamp reduction is a well-established, cost-effective method in industrial synthesis.

| Step | Starting Material | Reagents | Product | Relevant Patent Analogy |

| 1 | 2,4-Dichlorobenzoic acid | H₂SO₄, HNO₃ | 2,4-Dichloro-5-nitrobenzoic acid | U.S. Patent 3,174,999 google.com |

| 2 | 2,4-Dichloro-5-nitrobenzoic acid | Fe, HCl (or Acetic Acid) | 5-Amino-2,4-dichlorobenzoic acid | U.S. Patent 2,100,242 google.com |

Stage 2: Acetylation of 5-amino-2,4-dichlorobenzoic acid

The final step is the N-acetylation of the amino group. This is a standard and widely patented transformation. European Patent Application EP0388989A2, which focuses on the preparation of 5-acylamino-2,4,6-triiodo- or tribromo-benzoic acid derivatives, provides a strong precedent. googleapis.com The reaction typically involves treating the amino-substituted benzoic acid with an acetylating agent.

Common acetylating agents cited in patent literature for aromatic amines include:

Acetic Anhydride (B1165640): Often used with a catalyst or in a suitable solvent.

Acetyl Chloride: A more reactive agent, typically used in the presence of a base to neutralize the HCl byproduct.

The choice of reagent and reaction conditions is optimized to ensure selective N-acetylation without promoting unwanted side reactions involving the carboxylic acid group.

| Step | Starting Material | Reagents | Product | Relevant Patent Analogy |

| 3 | 5-Amino-2,4-dichlorobenzoic acid | Acetic Anhydride or Acetyl Chloride | This compound | EP0388989A2 googleapis.com |

Identification of Novel Synthetic Methodologies from Recent Patent Filings

Recent patent filings in the broader field of substituted benzoic acid synthesis are moving towards more efficient, selective, and environmentally benign processes. While not specific to this compound, these trends indicate the direction of future manufacturing methods.

One major area of innovation is the use of transition-metal-catalyzed C-H activation and halogenation. Recent research highlights palladium-catalyzed methods for the direct ortho-halogenation of benzoic acids, which can offer higher selectivity and reduce the need for multi-step nitration/reduction pathways. acs.org Although this applies to different positions on the aromatic ring, the underlying principle of direct, guided functionalization represents a significant methodological shift.

Furthermore, patents related to process optimization for similar molecules, such as 2,4-dichloro-5-sulfamoylbenzoic acid, reveal advancements in solvent use, catalyst systems, and reaction conditions to improve yield and purity. For example, Chinese patent CN104672114A describes a refined process using N-methylpyrrolidone (NMP) as a solvent and sodium sulfate (B86663) as a catalyst for a sulfonation reaction on 2,4-dichlorobenzoic acid, showcasing a move towards higher-boiling, more stable reaction media for improved process control. google.com Such process improvements are directly translatable to the synthesis of related intermediates.

Current Research Frontiers in the Chemistry of Halogenated Acetamido Benzoic Acids

The chemistry of halogenated acetamido benzoic acids is an active area of research, primarily driven by their utility as intermediates in the synthesis of pharmaceuticals and agrochemicals. Current research is focused on several key areas:

Development of Novel Bioactive Compounds: A primary frontier is the use of these compounds as scaffolds for new therapeutic agents or herbicides. The specific substitution pattern of chlorine atoms and the acetylamino group can be fine-tuned to modulate biological activity. Research into dichlorobenzoic acid derivatives has shown potential herbicidal activity, suggesting that N-acetylated analogues could be explored for similar applications. nih.gov

Advanced Catalytic Methods: There is a strong academic and industrial push to replace classical synthetic methods (like stoichiometric nitration and reduction) with modern catalytic alternatives. This includes research into catalytic C-N bond formation to install the amino group and more advanced, selective C-H halogenation techniques to build the core structure. acs.org These methods promise fewer reaction steps, reduced waste, and greater functional group tolerance.

Biocatalysis: The use of enzymes for the synthesis of complex molecules is a growing field. Research into biocatalytic amidation, where enzymes are used to form amide bonds from carboxylic acids and amines, could offer a highly selective and green alternative for the final acetylation step or for creating more complex amide derivatives. mdpi.com

Future Perspectives and Challenges in the Advanced Synthesis and Application of this compound

The future of this compound is intrinsically linked to the demand for the final products for which it serves as an intermediate. The primary challenge in its synthesis remains the multi-step nature of the established routes, which can lead to cumulative yield losses and significant waste generation.

Future Perspectives:

Process Intensification: Future manufacturing will likely focus on continuous flow chemistry processes. These systems can offer better control over reaction parameters (especially for potentially hazardous reactions like nitration), improve safety, and increase throughput compared to traditional batch processing.

Expanded Applications: While its primary role is as a building block, research may uncover direct applications for the compound itself or its simple derivatives. Given the known herbicidal properties of related dichlorobenzoic acids, this remains a plausible area for future exploration. nih.gov

Platform for Library Synthesis: The structure of this compound makes it a valuable platform for creating libraries of more complex molecules for drug discovery and agrochemical screening. The carboxylic acid and the acetylamino group can be readily modified to generate a diverse range of derivatives.

Challenges:

Green Chemistry: The reliance on harsh reagents like concentrated sulfuric and nitric acids, along with the use of metal-based reductions, presents environmental challenges. A key future challenge will be the development and implementation of greener synthetic routes that minimize hazardous waste and improve atom economy.

Cost of Production: For the compound to be viable as an intermediate, its production cost must be competitive. This necessitates high-yield, low-cost processes for each step of the synthesis. The development of catalytic or one-pot procedures that combine multiple steps would be highly advantageous.

Q & A

Q. What are the optimal synthetic routes for 5-(Acetylamino)-2,4-dichlorobenzoic acid, and how do reaction conditions influence yield?

The synthesis of structurally related benzoic acid derivatives (e.g., 4-amino-5-chloro-2-methoxybenzoic acid) often involves coupling reactions with amino acids or esters, followed by catalytic hydrogenation to remove protective groups . For example, coupling glycine benzyl ester with a chlorinated benzoic acid precursor and subsequent hydrogenation achieved a metabolite of metoclopramide with high purity . Key factors include:

- Catalyst selection : Palladium on carbon (Pd/C) is commonly used for hydrogenation.

- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency.

- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side reactions.

Q. How should researchers purify and characterize this compound?

Purification typically involves recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) . Characterization methods include:

Q. What are the best practices for storing and handling this compound?

- Storage : Store at –20°C in airtight, light-resistant containers to prevent degradation of the acetyl group .

- Solubility : Prepare stock solutions in DMSO (10 mM) for biological assays; avoid aqueous buffers unless stabilized .

- Safety : Use fume hoods due to potential release of HCl gas during degradation .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological activity of this compound derivatives?

Docking studies using serotonin (5-HT3) and dopamine (D2) receptor crystal structures (PDB IDs: 4PIR, 6CM4) can identify key interactions. For example, chloro and acetyl groups may enhance binding via hydrophobic pockets, as seen in benzamide-based dual receptor antagonists . Validate predictions with:

Q. How can conflicting spectral data (e.g., NMR vs. MS) be resolved during structural validation?

Discrepancies may arise from tautomerism or solvent interactions. Mitigation strategies include:

Q. What strategies optimize regioselective chlorination in benzoic acid derivatives?

Regioselectivity depends on directing groups:

- Acetylamino groups : Activate the para position for electrophilic substitution, as seen in 5-amino-2-chloro-4-fluorobenzoic acid synthesis .

- Catalysts : Use Lewis acids (e.g., AlCl3) to stabilize transition states in dichlorination .

- Temperature gradients : Stepwise heating (40°C → reflux) minimizes over-chlorination .

Q. How do solvent polarity and pH affect the stability of this compound in biological assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.